4,4-Bis(methoxymethyl)cyclohexanone
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Overview
Description
4,4-Bis(methoxymethyl)cyclohexanone is an organic compound with the molecular formula C10H18O3. It is a solid, typically appearing as white or off-white crystals . This compound is often used as an intermediate in organic synthesis and has certain catalytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(methoxymethyl)cyclohexanone can be achieved through various methods. One common approach involves the reaction of cyclohexanone with formaldehyde and methanol under acidic conditions. This reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the methoxymethyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(methoxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,4-Bis(methoxymethyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Bis(methoxymethyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, it accepts electrons from reducing agents, leading to the formation of reduced products .
Comparison with Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
4,4-Bis(hydroxymethyl)cyclohexanone: Similar structure but with hydroxymethyl groups instead of methoxymethyl groups.
4,4-Bis(chloromethyl)cyclohexanone: Contains chloromethyl groups instead of methoxymethyl groups.
Uniqueness: 4,4-Bis(methoxymethyl)cyclohexanone is unique due to its methoxymethyl groups, which provide distinct reactivity and properties compared to its analogs. These groups can participate in various chemical reactions, making the compound versatile for different applications .
Properties
IUPAC Name |
4,4-bis(methoxymethyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-7-10(8-13-2)5-3-9(11)4-6-10/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURXWFBTRRSLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC(=O)CC1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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